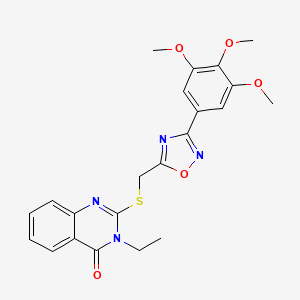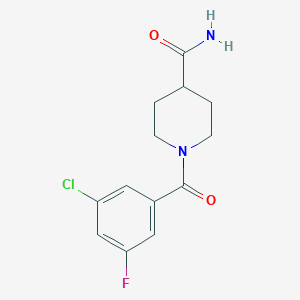
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide , also known by its IUPAC name 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one , is a chemical compound with the molecular formula C₁₂H₁₁ClFNO₂ . It falls within the class of piperidine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperidine ring substituted with a benzoyl group at position 4, along with chlorine and fluorine atoms on the benzene ring .
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 4-piperidone (a precursor) with 3-chloro-4-fluorobenzoyl chloride . The reaction proceeds under appropriate conditions to yield the desired product. Researchers have explored variations of this synthetic route, optimizing reaction conditions and yields .
Molecular Structure Analysis
The molecular structure of This compound is crucial for understanding its interactions with biological targets. The piperidine ring provides flexibility, while the benzoyl group contributes to lipophilicity. The chlorine and fluorine atoms influence the compound’s electronic properties. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR and X-ray crystallography .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of derivatives. Researchers have explored acylation, amidation, and cyclization reactions to modify the piperidine core. These reactions play a pivotal role in designing analogs with improved pharmacological profiles .
Physical And Chemical Properties Analysis
Mecanismo De Acción
The precise mechanism of action for 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide depends on its intended use. It may act as a modulator of specific receptors, enzymes, or ion channels. Researchers have investigated its potential as an antiproliferative agent, anxiolytic, or analgesic. Further studies are needed to unravel its exact mode of action and binding sites .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling this compound should follow standard laboratory practices, including wearing appropriate protective gear (gloves, lab coat, eye protection). While specific hazards are context-dependent, it’s crucial to consider potential toxicity, reactivity, and environmental impact. Always consult safety data sheets (SDS) for detailed information .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c14-10-5-9(6-11(15)7-10)13(19)17-3-1-8(2-4-17)12(16)18/h5-8H,1-4H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZUMKJGDPFPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)

![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)
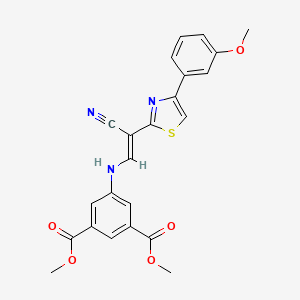
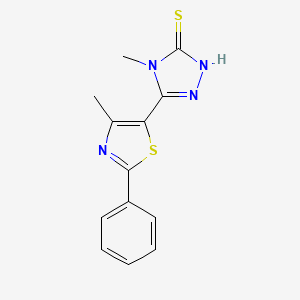
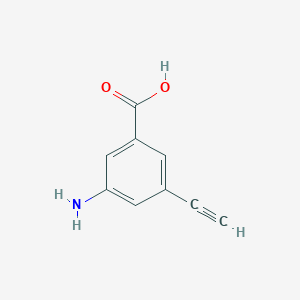
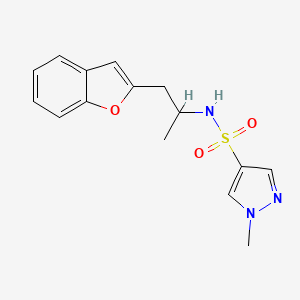
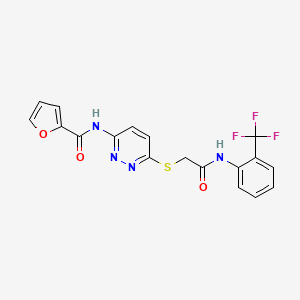
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2940471.png)
